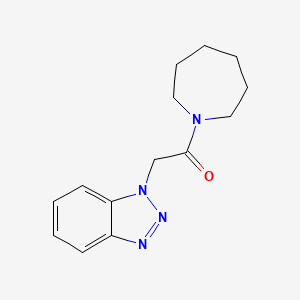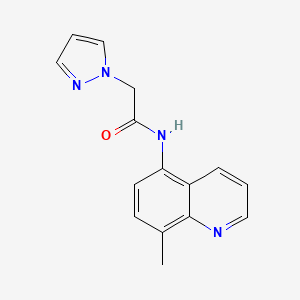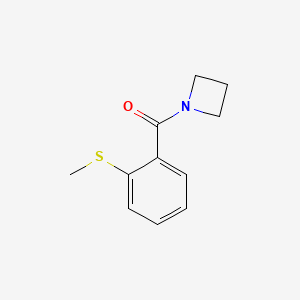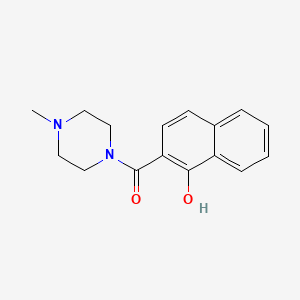
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide, commonly known as ACC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACC is a cyclic amide that contains a chlorophenyl group and an acetamido group, making it a versatile compound for various scientific studies.
作用機序
The mechanism of action of ACC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer development. ACC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACC has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. ACC has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. In addition, ACC has been shown to exhibit antiviral properties against certain viruses, such as the human immunodeficiency virus (HIV).
実験室実験の利点と制限
One of the advantages of using ACC in lab experiments is its versatility. It can be used for various scientific studies, including anti-inflammatory, anti-cancer, and anti-viral studies. It is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of using ACC in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. In addition, ACC has not yet been extensively studied in vivo, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on ACC. One potential direction is to study its efficacy in treating various types of cancer, including breast, lung, and prostate cancer. Another potential direction is to study its potential use in treating viral infections, such as HIV and hepatitis C virus (HCV). Additionally, more research is needed to determine the safety and efficacy of ACC in vivo, and to develop more efficient synthesis methods for the compound. Overall, ACC has significant potential for various scientific studies and therapeutic applications, and further research is warranted to fully explore its potential.
Conclusion:
In conclusion, N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use in treating various diseases. While more research is needed to fully understand its mechanism of action and efficacy in vivo, ACC has significant potential for various scientific studies and therapeutic applications.
合成法
The synthesis of ACC involves the reaction of 4-acetamido-3-chlorobenzoic acid with cyclopentanecarbonyl chloride in the presence of a catalyst. The reaction proceeds through an acid chloride intermediate, which then reacts with the cyclopentanecarbonyl chloride to form the final product. The yield of ACC can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
ACC has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ACC has been studied for its potential use in treating various diseases, including cancer, viral infections, and inflammatory disorders. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(18)16-13-7-6-11(8-12(13)15)17-14(19)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGQFFMADNKGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)



![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)





![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
